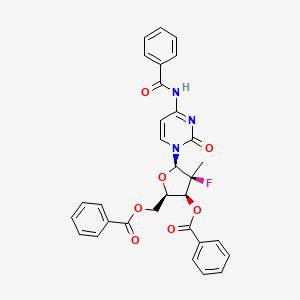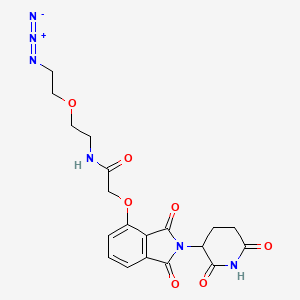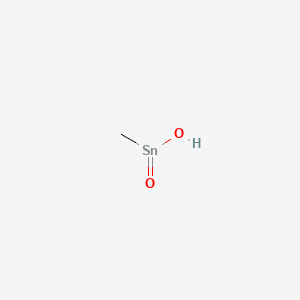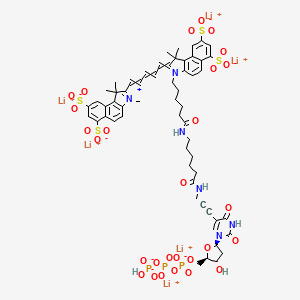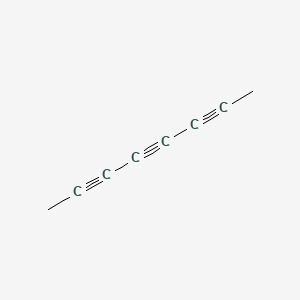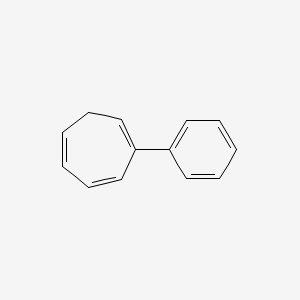
2-Phenylcyclohepta-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with alternating double bonds and a phenyl group attached to one of the carbon atoms in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylcyclohepta-1,3,5-triene can be achieved through the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For example, the reaction of benzene with diazomethane, methyldiazoacetate, or 1-diazo-3-phenylpropan-2-one in the presence of rhodium trifluoroacetate as a catalyst has been reported . The reaction conditions typically involve the use of a solvent such as benzene and a catalyst to facilitate the formation of the cycloheptatriene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the cycloheptatriene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2-Phenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or a building block for drug development.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Phenylcyclohepta-1,3,5-triene involves its interaction with various molecular targets and pathways. The compound can undergo valence isomerization, where it converts between different isomeric forms, affecting its reactivity and interactions with other molecules . This isomerization can influence the compound’s stability and its ability to participate in further chemical reactions.
Comparación Con Compuestos Similares
Cyclohepta-1,3,5-triene: The parent compound without the phenyl group.
Bicyclo[4.1.0]hepta-2,4-diene: A valence isomer of cyclohepta-1,3,5-triene.
Oxepine, Thiepine, 1H-Azepine: Heterocyclic analogues with oxygen, sulfur, or nitrogen atoms in the ring.
Uniqueness: 2-Phenylcyclohepta-1,3,5-triene is unique due to the presence of the phenyl group, which imparts additional stability and reactivity compared to its parent compound, cyclohepta-1,3,5-triene. The phenyl group also enhances its potential for substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
1541-15-7 |
|---|---|
Fórmula molecular |
C13H12 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-phenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C13H12/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h1-4,6-11H,5H2 |
Clave InChI |
AORFBBZXXVSJTI-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=CC(=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


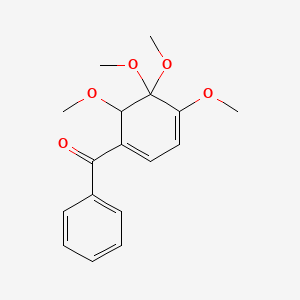
![(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14759828.png)
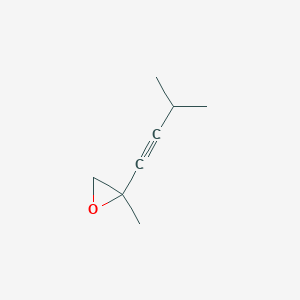

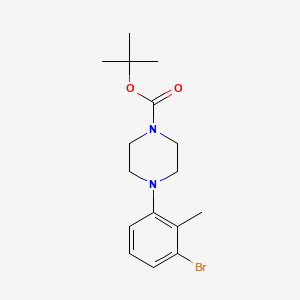
![(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline](/img/structure/B14759852.png)
![5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14759861.png)
![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
